2-(4-Cyanophenyl)chloriren-1-ium
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Overview
Description
2-(4-Cyanophenyl)chloriren-1-ium is a chemical compound characterized by the presence of a chlorirenium ion attached to a 4-cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanophenyl)chloriren-1-ium typically involves the reaction of 4-cyanophenyl derivatives with chlorirenium precursors under controlled conditions. One common method involves the use of 4-cyanophenylboronic acid and chlorirenium salts in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyanophenyl)chloriren-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorirenium ion is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Cyanophenyl)chloriren-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Cyanophenyl)chloriren-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-1-(2-(4-cyanophenyl)-2-oxoethyl)pyrimidin-1-ium bromide
- 1-(2-(4-Cyanophenyl)-2-oxoethyl)-6-methylquinolinium bromide
- 1,1-Di(4-cyanophenyl)-2,2-diphenylethene
Uniqueness
2-(4-Cyanophenyl)chloriren-1-ium is unique due to its chlorirenium ion, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are advantageous .
Properties
CAS No. |
919791-44-9 |
---|---|
Molecular Formula |
C9H5ClN+ |
Molecular Weight |
162.59 g/mol |
IUPAC Name |
4-(1-chloroniacycloprop-2-en-2-yl)benzonitrile |
InChI |
InChI=1S/C9H5ClN/c11-6-7-1-3-8(4-2-7)9-5-10-9/h1-5H/q+1 |
InChI Key |
FYIQABQKAUMOLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=C[Cl+]2 |
Origin of Product |
United States |
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